Foxm1-IN-1

Beschreibung

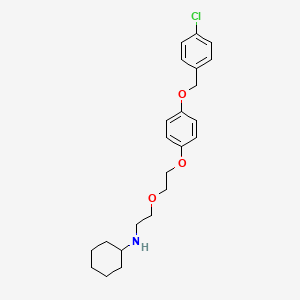

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H30ClNO3 |

|---|---|

Molekulargewicht |

403.9 g/mol |

IUPAC-Name |

N-[2-[2-[4-[(4-chlorophenyl)methoxy]phenoxy]ethoxy]ethyl]cyclohexanamine |

InChI |

InChI=1S/C23H30ClNO3/c24-20-8-6-19(7-9-20)18-28-23-12-10-22(11-13-23)27-17-16-26-15-14-25-21-4-2-1-3-5-21/h6-13,21,25H,1-5,14-18H2 |

InChI-Schlüssel |

RKTLOUYERGLRCM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)NCCOCCOC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Foxm1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Forkhead Box M1 (FOXM1) transcription factor is a critical regulator of cell cycle progression and is overexpressed in a wide range of human cancers, making it a compelling target for therapeutic intervention.[1][2] Its role in tumorigenesis is linked to its ability to drive the expression of genes essential for cell proliferation, differentiation, and DNA damage repair.[3][4] This technical guide provides a comprehensive overview of the discovery and synthesis of potent and selective FOXM1 inhibitors, using the first-in-class inhibitor, FDI-6, as a primary exemplar for a compound we will refer to as Foxm1-IN-1. This document details the screening methodologies that led to its identification, its mechanism of action, and the experimental protocols for its characterization. Furthermore, it outlines the signaling pathways influenced by FOXM1 and visualizes key experimental workflows, offering a valuable resource for researchers in the field of oncology and drug discovery.

Introduction to FOXM1 as a Therapeutic Target

FOXM1 is a member of the Forkhead box (FOX) family of transcription factors, characterized by a conserved DNA-binding domain known as the forkhead or winged-helix domain.[2][3] It is a key transcriptional activator of genes required for G1/S and G2/M cell cycle transitions.[2] Dysregulation and overexpression of FOXM1 are common in a majority of solid human tumors, including those of the liver, breast, lung, prostate, and colon, and often correlate with poor prognosis and resistance to chemotherapy.[2] The oncogenic activity of FOXM1 stems from its ability to promote cell proliferation, angiogenesis, and metastasis while inhibiting apoptosis. Given its central role in malignancy, the development of small molecule inhibitors that can effectively and specifically block FOXM1 activity is a significant goal in cancer therapy.

Discovery of this compound (FDI-6)

The discovery of the first specific small-molecule inhibitor of FOXM1, here referred to as this compound (based on the well-documented inhibitor FDI-6), was a landmark achievement in the field. It was identified through a comprehensive high-throughput screening campaign designed to identify compounds that could disrupt the interaction between the FOXM1 protein and its DNA-binding motif.[5][6]

High-Throughput Screening Cascade

The screening process involved a multi-step cascade to identify and validate potent and specific inhibitors.[5]

-

Primary Screen: A quantitative high-throughput screen (qHTS) was employed, interrogating a diverse library of over 54,000 drug-like small molecules.[5] The assay was designed to detect the disruption of the FOXM1-DNA binding.

-

Secondary Validation: Hits from the primary screen were subjected to orthogonal assays, such as Electrophoretic Mobility Shift Assays (EMSA), to confirm their ability to inhibit the formation of the FOXM1-DNA complex and to rule out false positives.[6]

-

Specificity Assessment: Confirmed inhibitors were then tested for their specificity for FOXM1 over other related forkhead transcription factors that possess homologous DNA-binding domains.[5]

This rigorous screening and validation process led to the identification of a novel class of inhibitors, the Forkhead Domain Inhibitors (FDI), with FDI-6 being the lead compound.[5]

Mechanism of Action of this compound (FDI-6)

Biophysical and cellular analyses have elucidated the mechanism by which this compound (FDI-6) inhibits FOXM1 activity:

-

Direct Binding: this compound binds directly to the FOXM1 protein.[5][6] This interaction has been confirmed through techniques such as native mass spectrometry.[6]

-

Disruption of DNA Binding: The binding of this compound to the DNA-binding domain of FOXM1 prevents the protein from engaging with its consensus DNA binding motif on the promoters of its target genes.[5][7]

-

Transcriptional Repression: By displacing FOXM1 from chromatin, this compound selectively downregulates the expression of the FOXM1 transcriptional program, which includes numerous genes involved in cell cycle regulation.[5]

Synthesis of this compound (FDI-6) and Derivatives

While the precise, step-by-step synthesis of FDI-6 is proprietary to the discovering laboratories, the general class of thienopyridine compounds to which it belongs can be synthesized through established organic chemistry routes. The core structure of FDI-6 and its analogs suggests a potential pharmacophore that is key to its inhibitory activity.[6] The synthesis of derivatives has been a strategy to improve potency and to develop novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs) and hydrophobic tag degraders.[8]

Quantitative Data Summary

The biological activity of this compound (FDI-6) and other inhibitors has been quantified in various assays. The following tables summarize key data points.

Table 1: In Vitro Inhibitory Activity of this compound (FDI-6)

| Assay Type | Parameter | Value | Reference |

| FOXM1-DNA Binding Inhibition | IC50 | 22.5 ± 12.3 µM | [6] |

| Cell Growth Inhibition (MCF-7) | GI50 | Not specified | [6] |

Table 2: Effects of Other FOXM1 Inhibitors

| Inhibitor | Mechanism of Action | Cell Lines Tested | Reference |

| Thiostrepton | Inhibits FOXM1 transcriptional activity and expression | Various human cancer cell lines | [1][9][10] |

| Siomycin A | Inhibits FOXM1 transcriptional activity | Human cancer cell lines | [1][9][10] |

| RCM-1 | Inhibits nuclear localization of FOXM1, leading to its degradation | Not specified | [11] |

| XST-119 | Higher affinity for FOXM1 than FDI-6 | Ovarian cancer cell lines | [12][13] |

| Pantoprazole | Binds to FOXM1 and inhibits its activity | BT-20 and MCF-7 breast cancer cells | [14][15] |

| Rabeprazole | Binds to FOXM1 and inhibits its activity | BT-20 and MCF-7 breast cancer cells | [14][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key experiments used in the characterization of this compound.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To qualitatively assess the inhibition of FOXM1-DNA binding by a test compound.

Materials:

-

Recombinant FOXM1 protein (DNA-binding domain)

-

Double-stranded DNA probe containing the FOXM1 consensus binding site, labeled with a detectable marker (e.g., biotin, radioisotope)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC) as a non-specific competitor DNA

-

Test compound (this compound) at various concentrations

-

Native polyacrylamide gel

-

Appropriate detection reagents (e.g., chemiluminescent substrate for biotin)

Procedure:

-

Prepare binding reactions by incubating recombinant FOXM1 protein with the labeled DNA probe in the binding buffer.

-

Add increasing concentrations of the test compound to the binding reactions. Include a vehicle control (e.g., DMSO).

-

Incubate the reactions at room temperature for 20-30 minutes to allow for binding to reach equilibrium.

-

Resolve the protein-DNA complexes on a native polyacrylamide gel.

-

Transfer the complexes to a membrane and detect the labeled probe using the appropriate imaging system. A decrease in the signal of the shifted band in the presence of the compound indicates inhibition of binding.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if a test compound can displace FOXM1 from the promoters of its target genes in a cellular context.

Materials:

-

Cancer cell line with high FOXM1 expression (e.g., MCF-7)

-

Test compound (this compound)

-

Formaldehyde for cross-linking

-

Cell lysis and sonication buffers

-

Anti-FOXM1 antibody and isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer and reverse cross-linking solution

-

DNA purification kit

-

Primers for qPCR targeting known FOXM1 target gene promoters

Procedure:

-

Treat cells with the test compound or vehicle control for a specified time.

-

Cross-link protein-DNA complexes with formaldehyde.

-

Lyse the cells and shear the chromatin by sonication.

-

Immunoprecipitate the FOXM1-chromatin complexes using an anti-FOXM1 antibody.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Quantify the enrichment of FOXM1 target gene promoters by qPCR. A reduction in the enrichment in compound-treated cells compared to control indicates displacement of FOXM1.

RNA-Sequencing (RNA-Seq)

Objective: To globally assess the effect of a test compound on the FOXM1-regulated transcriptional program.

Procedure:

-

Treat cells with the test compound or vehicle control.

-

Isolate total RNA from the cells.

-

Prepare sequencing libraries from the RNA samples.

-

Sequence the libraries on a next-generation sequencing platform.

-

Align the sequencing reads to the reference genome and perform differential gene expression analysis.

-

Use bioinformatics tools to determine if genes downregulated by the compound are enriched for known FOXM1 target genes.

Visualizations

Signaling Pathways

The following diagram illustrates the central role of FOXM1 in cell cycle regulation and its interaction with upstream and downstream signaling components.

Caption: FOXM1 signaling pathway and point of intervention for this compound.

Experimental Workflows

The following diagrams depict the logical flow of the high-throughput screening and inhibitor validation processes.

Caption: Workflow for the discovery and validation of FOXM1 inhibitors.

Conclusion

The discovery of this compound (FDI-6) represents a significant advancement in the development of targeted therapies for cancer. This technical guide has provided a comprehensive overview of the discovery, synthesis, and characterization of this important class of molecules. The detailed experimental protocols and visualizations serve as a valuable resource for researchers aiming to further investigate FOXM1 biology and develop next-generation inhibitors. The continued exploration of FOXM1 as a therapeutic target holds great promise for the future of oncology.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. FOXM1 - Wikipedia [en.wikipedia.org]

- 3. Structure of the FoxM1 DNA-recognition domain bound to a promoter sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FOXM1: An emerging master regulator of DNA damage response and genotoxic agent resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ch.cam.ac.uk [ch.cam.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Design and Synthesis of FDI-6-Based Hydrophobic Tag Degraders Targetin" by Callie J. Martin [digitalcommons.unmc.edu]

- 9. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 10. Thiazole antibiotics target FoxM1 and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Structure-based virtual screening identified novel FOXM1 inhibitors as the lead compounds for ovarian cancer [frontiersin.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Structure-based virtual screening towards the discovery of novel FOXM1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A drug repurposing study identifies novel FOXM1 inhibitors with in vitro activity against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A drug repurposing study identifies novel FOXM1 inhibitors with in vitro activity against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Foxm1-IN-1 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Forkhead Box M1 (FOXM1) transcription factor is a well-established oncogene, frequently overexpressed in a wide array of human cancers and correlated with poor prognosis and therapeutic resistance.[1] Its central role in regulating the expression of genes essential for cell cycle progression, proliferation, and DNA repair has positioned it as a critical target for anticancer drug development.[1][2] Foxm1-IN-1 is a small molecule inhibitor designed to specifically target FOXM1, disrupting its transcriptional activity and inducing anti-neoplastic effects in cancer cells. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Introduction to FOXM1 in Cancer

FOXM1 is a key regulator of the G1/S and G2/M phases of the cell cycle.[3] It governs the expression of a multitude of genes critical for cell division, including Cyclin B1 (CCNB1), Polo-like kinase 1 (PLK1), and Aurora B Kinase.[4] Beyond its role in proliferation, FOXM1 is implicated in DNA damage repair, angiogenesis, invasion, and metastasis, contributing to nearly all hallmarks of cancer.[1][5] The aberrant overexpression of FOXM1 in tumor cells, often linked to the inactivation of tumor suppressors like p53, drives uncontrolled cell growth and survival.[5] Consequently, inhibiting FOXM1 activity presents a promising therapeutic strategy to counteract tumorigenesis.

This compound: Mechanism of Action

This compound functions as a direct inhibitor of the FOXM1 transcription factor. Its primary mechanism of action involves binding to the DNA-binding domain (DBD) of FOXM1, thereby preventing its association with the target DNA sequences in the promoters of its downstream genes.[2] This abrogation of FOXM1's transcriptional activity is the cornerstone of its anti-cancer effects.

Inhibition of FOXM1 DNA Binding

This compound directly interferes with the ability of FOXM1 to bind to its consensus DNA sequence (C/TAAACA).[6] This steric hindrance prevents the initiation of transcription of FOXM1 target genes that are essential for cell proliferation and survival.

Disruption of Key Signaling Pathways

The inhibition of FOXM1 by this compound has cascading effects on several critical signaling pathways implicated in cancer:

-

Cell Cycle Progression: By blocking the transcription of genes like CCNB1 and PLK1, this compound induces cell cycle arrest, primarily at the G2/M phase.[4] This prevents cancer cells from entering mitosis and ultimately leads to a halt in proliferation.

-

Apoptosis Induction: this compound promotes programmed cell death by downregulating the expression of anti-apoptotic proteins, such as BCL2 and BCLxl, and upregulating pro-apoptotic factors.[2] This leads to the activation of the caspase cascade and subsequent apoptosis.

-

Wnt/β-catenin Pathway: FOXM1 has been shown to interact with and stabilize β-catenin, a key effector of the Wnt signaling pathway.[5][7] By inhibiting FOXM1, this compound can disrupt this interaction, leading to the degradation of β-catenin and the downregulation of Wnt target genes involved in cell proliferation and stemness.

-

TGF-β/SMAD Pathway: FOXM1 can act as a co-factor for SMAD3, enhancing TGF-β-mediated transcription of genes involved in invasion and metastasis.[5][8] this compound, by inhibiting FOXM1, can potentially attenuate these pro-metastatic effects.

Quantitative Effects of FOXM1 Inhibition

The efficacy of FOXM1 inhibition can be quantified through various in vitro assays. The following tables summarize representative quantitative data on the effects of FOXM1 inhibitors on cancer cells.

Table 1: Inhibitory Concentration (IC50) of FOXM1 Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | FOXM1 Inhibitor | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | NB-55 | 3-5 | [6] |

| MDA-MB-231 | Breast Cancer | NB-73 | 0.6 ± 0.14 | [6] |

| DT22 | Breast Cancer | NB-73 | 0.6 ± 0.14 | [6] |

| OVCAR3 | Ovarian Cancer | NB-73 | 0.60 | |

| OVCAR4 | Ovarian Cancer | NB-73 | 0.34 | [9] |

| HGSOC Cells | Ovarian Cancer | NB-115 | ~0.5 | [9] |

| MCF-7 | Breast Cancer | FDI-6 | 1-11 | |

| MDA-MB-231 | Breast Cancer | FDI-6 | 1-11 | [10] |

Table 2: Effect of FOXM1 Inhibition on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| Fadu (HSCC) | Control (si-NC) | - | 34.84 ± 0.58 | - | [11] |

| Fadu (HSCC) | si-FoxM1#2 | - | 24.07 ± 0.39 | - | [11] |

| Fadu (HSCC) | si-FoxM1#4 | - | 29.15 ± 1.03 | - | [11] |

| 769-P (Renal) | Control (siRNA) | - | - | Decreased | [12] |

| 769-P (Renal) | PLK1 siRNA | - | - | 61.39 | [12] |

| ACHN (Renal) | Control (siRNA) | - | - | Decreased | [12] |

| ACHN (Renal) | PLK1 siRNA | - | - | 67.17 | [12] |

| Mouse T Cells | Wild-type | 34.9 | 57.8 | 5.9 | [13] |

| Mouse T Cells | CD4-FoxM1 deficient | 56.3 | 33 | 5.82 | [13] |

Table 3: Effect of FOXM1 Inhibition on Apoptosis

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Induction of Apoptosis | Reference |

| Vascular Smooth Muscle Cells | siFOXM1(1) | Increased | - | [14] |

| Vascular Smooth Muscle Cells | siFOXM1(2) | Increased | - | [14] |

| Vascular Smooth Muscle Cells | siFOXM1(3) | Increased | - | [14] |

| MIA PaCa-2 (Pancreatic) | FoxM1 knockdown + Proteasome Inhibitor | - | Up to 2-fold | [15] |

| MDA-MB-231 (Breast) | FoxM1 knockdown + Proteasome Inhibitor | - | Up to 2-fold | [15] |

| HCT-116 (Colon) | FoxM1 knockdown + Proteasome Inhibitor | - | Up to 2-fold | [15] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

-

Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or a vehicle control for the desired time.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or a vehicle control.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting

This protocol is for analyzing the protein levels of FOXM1 and its downstream targets.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FOXM1, anti-CCNB1, anti-PLK1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)

This protocol is for investigating the interaction between FOXM1 and its binding partners (e.g., β-catenin, SMAD3).

Materials:

-

Cancer cell line of interest

-

Co-IP lysis buffer

-

Primary antibody against the "bait" protein (e.g., anti-FOXM1)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

Western blotting reagents

Procedure:

-

Lyse cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysate with beads/resin to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C.

-

Add Protein A/G beads/resin to capture the antibody-protein complexes.

-

Wash the beads/resin extensively to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads/resin.

-

Analyze the eluted proteins by Western blotting using antibodies against the "bait" and potential "prey" proteins.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of this compound.

Caption: Signaling pathways influenced by this compound.

Caption: Workflow for MTT-based cell viability assay.

Caption: Co-Immunoprecipitation workflow for FOXM1.

Conclusion

This compound represents a targeted therapeutic approach that strikes at a central node of cancer cell proliferation and survival. Its mechanism of action, centered on the direct inhibition of FOXM1's DNA binding and transcriptional activity, leads to a cascade of anti-cancer effects including cell cycle arrest and apoptosis. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers to further investigate and build upon the therapeutic potential of FOXM1 inhibition in various cancer contexts. The continued exploration of inhibitors like this compound holds significant promise for the development of novel and effective cancer therapies.

References

- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Suppression of FOXM1 activities and breast cancer growth in vitro and in vivo by a new class of compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cell-penetrating FOXM1 N-terminus (M1-138) demonstrates potent inhibitory effects on cancer cells by targeting FOXM1 and FOXM1-interacting factor SMAD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of the FOXM1 transcriptional program via novel small molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NB compounds are potent and efficacious FOXM1 inhibitors in high-grade serous ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Landscape of FOXM1 in Triple-Negative Breast Cancer and Aggressive Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. FOXM1 participates in PLK1-regulated cell cycle progression in renal cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FoxM1, a Forkhead Transcription Factor Is a Master Cell Cycle Regulator for Mouse Mature T Cells but Not Double Positive Thymocytes | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. FoxM1 knockdown sensitizes human cancer cells to proteasome inhibitor-induced apoptosis but not to autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of Foxm1 Inhibitors

A Note on the Target Compound "Foxm1-IN-1"

Following a comprehensive search of scientific literature and public databases, no specific quantitative data, experimental protocols, or signaling pathway information could be found for a compound explicitly named "this compound". This designation may be an internal research code not yet published or a less common identifier.

Therefore, this guide will focus on the biological activity of well-characterized, publicly documented inhibitors of the Forkhead Box M1 (FOXM1) transcription factor, providing the requested in-depth analysis for this important therapeutic target. We will use representative data from prominent inhibitors such as the thiazole antibiotic Thiostrepton and the novel 1,1-diarylethylene compound NB-73 to illustrate the core principles of FOXM1 inhibition.

Executive Summary

Forkhead Box M1 (FOXM1) is a transcription factor critical to cell cycle progression, proliferation, and DNA damage repair.[1][2] Its overexpression is a hallmark of numerous human cancers, correlating with tumor aggressiveness, metastasis, and resistance to therapy.[3][4] This makes FOXM1 a compelling target for anticancer drug development. Small molecule inhibitors of FOXM1 function by disrupting its ability to bind to DNA or by promoting its degradation, thereby preventing the transcription of genes essential for tumor growth and survival.[5][6] This guide provides a technical overview of the biological activity of these inhibitors, summarizing quantitative data, detailing experimental methodologies, and visualizing the key signaling pathways involved.

Mechanism of Action of FOXM1 and Its Inhibition

FOXM1 is a master regulator of the G2/M phase of the cell cycle, directly activating the transcription of essential mitotic genes such as PLK1, CCNB1 (Cyclin B1), AURKB (Aurora B Kinase), and CDC25B.[6][7] Its activity is tightly regulated by phosphorylation via cyclin-dependent kinases (CDKs) and Polo-like kinase 1 (PLK1).[8] In cancer cells, this regulatory network is often hyperactive, leading to uncontrolled proliferation.

FOXM1 inhibitors employ several mechanisms:

-

Direct Binding and Disruption of DNA Interaction: Some inhibitors, like FDI-6, are designed to bind to the DNA-binding domain (DBD) of FOXM1, preventing it from engaging with the promoters of its target genes.[6]

-

Induction of Proteasomal Degradation: Compounds like Thiostrepton and the NB-series have been shown to promote the degradation of the FOXM1 protein, likely through the proteasome pathway.[6][9]

-

Transcriptional Repression: By inhibiting FOXM1's function or expression, these compounds lead to the downregulation of its entire transcriptional program, causing cell cycle arrest and apoptosis.[4]

Visualized Signaling Pathway of FOXM1 Activation

The following diagram illustrates the upstream activation of FOXM1 and its downstream transcriptional targets, which are blocked by inhibitors.

Quantitative Data on FOXM1 Inhibitor Activity

The potency of FOXM1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for cell viability or proliferation in various cancer cell lines.

| Compound | Cancer Type | Cell Line | Assay Type | IC50 Value (µM) | Citation |

| Thiostrepton | Acute Lymphoblastic Leukemia | Patient-Derived ALL | Viability Assay | ~0.5 | [4] |

| NB-73 | High-Grade Serous Ovarian Cancer | CAOV3 | Viability Assay | ~1.0 | [6] |

| NB-73 | High-Grade Serous Ovarian Cancer | OVCAR4 | Viability Assay | ~1.0 | [6] |

| Rabeprazole | Triple-Negative Breast Cancer | BT-20 | FOXM1 Protein Inhibition | Effective at 10 | [3] |

| Rabeprazole | ER+ Breast Cancer | MCF-7 | FOXM1 Protein Inhibition | Effective at 10 | [3] |

| Pantoprazole | Triple-Negative Breast Cancer | BT-20 | FOXM1 Protein Inhibition | Effective at 30 | [3] |

| Pantoprazole | ER+ Breast Cancer | MCF-7 | FOXM1 Protein Inhibition | Effective at 70 | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of findings. Below are protocols for key assays used to characterize FOXM1 inhibitors.

Cell Viability / Cytotoxicity Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Plating: Seed cancer cells (e.g., MCF-7, CAOV3) into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.[10]

-

Compound Treatment: Prepare serial dilutions of the FOXM1 inhibitor (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) and untreated wells as controls.

-

Incubation: Incubate the plates for a specified period, typically 48 to 96 hours, under standard culture conditions (37°C, 5% CO₂).[3]

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution to each well and incubate for 1-4 hours. Live cells will convert the tetrazolium salt into a colored formazan product.

-

Measurement: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[10]

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Western Blotting for Protein Expression

This technique is used to detect and quantify the levels of specific proteins (e.g., FOXM1 and its downstream targets) following inhibitor treatment.

-

Cell Lysis: Treat cells with the FOXM1 inhibitor for a set time (e.g., 24-72 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-FOXM1, anti-Cyclin B1, anti-PLK1) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.

Visualized Workflow for Western Blotting

Conclusion and Future Directions

Inhibiting the FOXM1 transcription factor is a validated and promising strategy for cancer therapy. A variety of small molecules have demonstrated potent biological activity, effectively suppressing cancer cell proliferation and survival in preclinical models by downregulating the expression of key cell cycle and DNA repair genes.[2][4] The data from inhibitors like Thiostrepton and the NB-compound series confirm that targeting FOXM1 leads to cell cycle arrest and apoptosis across diverse cancer types, including those resistant to standard therapies.

Future research will focus on developing inhibitors with greater specificity and improved pharmacological properties suitable for clinical trials. A deeper understanding of the complex protein-protein interactions involving FOXM1 may also unveil novel inhibitory strategies that go beyond targeting its DNA-binding activity.[12] The continued exploration of combination therapies, pairing FOXM1 inhibitors with conventional chemotherapeutics or other targeted agents, holds significant promise for overcoming drug resistance and improving patient outcomes.[13]

References

- 1. The transcription factor FOXM1 (Forkhead box M1): proliferation-specific expression, transcription factor function, target genes, mouse models, and normal biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FOXM1: An emerging master regulator of DNA damage response and genotoxic agent resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A drug repurposing study identifies novel FOXM1 inhibitors with in vitro activity against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of FOXM1 as a therapeutic target in B-cell lineage acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FOXM1: A Multifunctional Oncoprotein and Emerging Therapeutic Target in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NB compounds are potent and efficacious FOXM1 inhibitors in high-grade serous ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. FOXM1 in sarcoma: role in cell cycle, pluripotency genes and stem cell pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FoxM1 Is a General Target for Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FoxM1 overexpression promotes cell proliferation and migration and inhibits apoptosis in hypopharyngeal squamous cell carcinoma resulting in poor clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cell-penetrating FOXM1 N-terminus (M1-138) demonstrates potent inhibitory effects on cancer cells by targeting FOXM1 and FOXM1-interacting factor SMAD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FOXM1 in cancer: interactions and vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Foxm1-IN-1 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Forkhead Box M1 (FOXM1) transcription factor is a well-established master regulator of the cell cycle, orchestrating the expression of a multitude of genes essential for cell proliferation. Its aberrant overexpression is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of Foxm1-IN-1, a potent small-molecule inhibitor of FOXM1, and its role in inducing cell cycle arrest. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the pertinent signaling pathways and experimental workflows.

Introduction to FOXM1 and its Role in the Cell Cycle

FOXM1 is a critical transcription factor that governs the G1/S and G2/M transitions of the cell cycle.[1][2] It is activated through phosphorylation by cyclin-dependent kinases (CDKs) and Polo-like kinase 1 (PLK1).[3][4] Once activated, FOXM1 translocates to the nucleus and drives the expression of a broad range of genes necessary for DNA replication and mitosis. Key downstream targets of FOXM1 include PLK1, a kinase that further activates FOXM1 in a positive feedback loop, and Cell Division Cycle 25B (CDC25B), a phosphatase that activates the CDK1/Cyclin B1 complex to initiate mitosis.[5][6][7] Given its central role in cell proliferation, the dysregulation of FOXM1 is a common event in cancer, leading to uncontrolled cell growth.[8] Therefore, the inhibition of FOXM1 presents a promising strategy for cancer therapy.

This compound: A Potent Inhibitor of FOXM1

This compound is a novel small-molecule inhibitor of FOXM1, identified as a potent anti-proliferative agent.[5] It belongs to a class of ethylene glycol phenyl aminoethyl ether derivatives and has been shown to exhibit a strong affinity for the FOXM1 protein.[9] The primary mechanism of action of this compound is the suppression of FOXM1's transcriptional activity, leading to the downregulation of its target genes and subsequent cell cycle arrest.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the FOXM1 transcription factor. By inhibiting FOXM1, it disrupts the transcriptional program required for cell cycle progression. This leads to a decrease in the protein levels of key cell cycle regulators that are downstream of FOXM1, most notably PLK1 and CDC25B.[5] The reduction in these proteins prevents cells from entering and completing mitosis, resulting in cell cycle arrest and an overall inhibition of tumor cell proliferation.

Quantitative Data on the Effects of this compound

The anti-proliferative and cell cycle arrest effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings from preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | 2.69 | [5] |

| HepG2 | Hepatocellular Carcinoma | 15.06 | [5] |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of this compound on Protein Expression in SKOV3 Cells

| Protein | Function | Effect of this compound (0-10 µg/mL; 24 h) | Reference |

| FOXM1 | Master regulator of cell cycle | Dose-dependent decrease | [5] |

| PLK1 | Mitotic kinase, FOXM1 target | Dose-dependent decrease | [5] |

| CDC25B | Mitotic phosphatase, FOXM1 target | Dose-dependent decrease | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of FOXM1 Inhibition by this compound

The following diagram illustrates the signaling pathway affected by this compound, leading to cell cycle arrest.

References

- 1. Novel Interactions between FOXM1 and CDC25A Regulate the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Single‐Cell Dynamics of FOXM1 Under Cell Cycle Perturbations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plk1-dependent phosphorylation of FoxM1 regulates a transcriptional programme required for mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targetable vulnerability of deregulated FOXM1/PLK1 signaling axis in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. FOXM1 participates in PLK1-regulated cell cycle progression in renal cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Expression of FOXM1 and PLK1 predicts prognosis of patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Efficacy of Foxm1 Inhibition: A Technical Guide to Preclinical Investigation

A Preliminary In-Depth Analysis of Foxm1-IN-1's Predecessor, FDI-6, for Researchers, Scientists, and Drug Development Professionals

Note: As of the latest literature review, "this compound" is not a publicly documented compound. This guide utilizes data from the well-characterized, first-in-class, specific Forkhead Box M1 (Foxm1) inhibitor, FDI-6 , as a representative molecule to illustrate the in vitro preliminary investigation of a Foxm1 inhibitor. FDI-6 directly targets the DNA-binding domain of Foxm1, preventing its transcriptional activity.

Core Quantitative Data Summary

The following tables summarize the in vitro efficacy of the exemplary Foxm1 inhibitor, FDI-6, across various cancer cell lines and experimental assays.

| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Reference |

| MCF-7 | Breast Cancer | Biophysical (DNA binding) | 22.5 | [1][2] |

| MCF-7 | Breast Cancer | Cell Viability | 18.0 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Inhibition (MTT) | 25.6 | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability (SRB) | ~10.8 (24h) | [4] |

| PEO-1 | Ovarian Cancer | Cell Viability | 18.1 | [3] |

| HCT-116 | Colorectal Carcinoma | Cell Growth (CCK-8) | 86.14 | [3] |

| HepG2 | Liver Cancer | Cell Growth (CCK-8) | 70.5 | [3] |

| SK-OV-3 | Ovarian Cancer | Cell Growth (CCK-8) | 51.36 | [3] |

| Hs578T | Triple-Negative Breast Cancer | Cell Viability (SRB) | - | [5] |

Table 1: Cell Viability and Growth Inhibition by FDI-6. This table presents the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of FDI-6 in various cancer cell lines.

| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |

| MDA-MB-231 | Control | 55.6 ± 2.5 | 22.1 ± 1.8 | 22.3 ± 1.9 |

| MDA-MB-231 | FDI-6 (4.0 µM) | 57.4 ± 2.9 | 19.8 ± 1.5 | 22.8 ± 2.1 |

| MDA-MB-231 | Olaparib (4.0 µM) | 48.2 ± 2.1 | 18.2 ± 1.4 | 33.6 ± 2.6 |

| MDA-MB-231 | FDI-6 + Olaparib | 40.1 ± 2.8 | 15.4 ± 1.2 | 44.5 ± 3.1 |

Table 2: Effect of FDI-6 on Cell Cycle Distribution in MDA-MB-231 Cells. Data shows the percentage of cells in each phase of the cell cycle after treatment, indicating a G2/M arrest, particularly in combination with Olaparib.[6]

| Cell Line | Treatment | Apoptosis Marker | Observation | Reference |

| MDA-MB-231 | FDI-6 (10 µM) | Cleaved Caspase-3 | Increased | [7] |

| Hs578T | FDI-6 (10 µM) | Cleaved Caspase-3 | Increased | [7] |

| MDA-MB-231 | FDI-6 (10 µM) | Cleaved PARP | Increased | [7] |

| Hs578T | FDI-6 (10 µM) | Cleaved PARP | Increased | [7] |

| MDA-MB-231 | FDI-6 (10 µM) | Bcl-2 mRNA | Decreased | [7] |

| Hs578T | FDI-6 (10 µM) | Bcl-2 mRNA | Decreased | [7] |

Table 3: Pro-Apoptotic Effects of FDI-6. This table summarizes the qualitative changes in key apoptosis markers following treatment with FDI-6.

| Cell Line | Treatment | Target Gene | Change in mRNA Expression | Reference |

| MDA-MB-231 | FDI-6 (10 µM) | FOXM1 | Decreased | [5] |

| Hs578T | FDI-6 (10 µM) | FOXM1 | Decreased | [5] |

| MDA-MB-231 | FDI-6 (10 µM) | Cyclin B1 | Decreased | [5] |

| Hs578T | FDI-6 (10 µM) | Cyclin B1 | Decreased | [5] |

| MDA-MB-231 | FDI-6 (10 µM) | Snail | Decreased | [5] |

| Hs578T | FDI-6 (10 µM) | Snail | Decreased | [5] |

| MDA-MB-231 | FDI-6 | CDC25B | Downregulated | [3] |

| PEO-1 | FDI-6 | CDC25B | Downregulated | [3] |

Table 4: Effect of FDI-6 on the Expression of Foxm1 and its Downstream Target Genes. This table shows the impact of FDI-6 on the mRNA levels of Foxm1 and several of its key target genes involved in cell cycle progression and metastasis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Foxm1 signaling pathway and the workflows for key in vitro experiments.

Figure 1: Simplified Foxm1 signaling pathway and the mechanism of action of FDI-6.

Figure 2: Standard workflow for an MTT cell viability assay.

Figure 3: General workflow for Western blot analysis of protein expression.

Figure 4: Workflow for quantitative real-time PCR (qPCR) gene expression analysis.

Figure 5: Workflow for cell cycle analysis using flow cytometry.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of FDI-6 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

FDI-6 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or SDS-HCl solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of FDI-6 in complete medium. Replace the medium in the wells with 100 µL of the FDI-6 dilutions. Include a vehicle control (DMSO at the same concentration as the highest FDI-6 dose).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of Foxm1 and its downstream targets.

Materials:

-

Cell lysates from FDI-6 treated and control cells

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FOXM1, anti-Cyclin B1, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with FDI-6 for the desired time (e.g., 24-48 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-FOXM1 at 1:1000 dilution) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qPCR)

This protocol is for quantifying the mRNA expression of Foxm1 and its target genes.

Materials:

-

RNA from FDI-6 treated and control cells

-

RNA isolation kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Gene-specific primers (see table below)

-

Real-time PCR instrument

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| FOXM1 | CAGTCTGGTGTTCTTGGCTTCC | TGTTGCTGGGTTCAGGTGCTGT |

| CCNB1 | TTTCTGCTGGGTGTAGGTCC | GCCATGTTGATCTTCGCCTT |

| PLK1 | TAATGACTCAACACGCCTGATT | AGCTCAGCAGCTTGTCTACCAT |

| BIRC5 (Survivin) | Varies by commercial source | Varies by commercial source |

| GAPDH (Housekeeping) | CCTTCCTGGGCATGGAGTC | TGATCTTCATTGTGCTGGGTG |

Table 5: Example Primer Sequences for Human Genes. Note: Primer sequences should always be validated for specificity and efficiency.

Procedure:

-

RNA Isolation: Treat cells with FDI-6 for the desired time (e.g., 24 hours) and isolate total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: In a qPCR plate, combine cDNA, forward and reverse primers for the gene of interest, and SYBR Green Master Mix.

-

Real-Time PCR: Run the plate on a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Determine the Ct values for each sample and gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH.

Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[8][9]

Materials:

-

FDI-6 treated and control cells

-

PBS (Phosphate-Buffered Saline)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with FDI-6 for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cells in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.[9]

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells.

Materials:

-

FDI-6 treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with FDI-6 for a specified time (e.g., 48 hours). Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The Anticancer Effects of FDI-6, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDI-6 inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biocompare.com [biocompare.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

Exploring the Transcriptional Targets of Foxm1 Inhibition: An In-depth Technical Guide

Disclaimer: Initial searches for "Foxm1-IN-1" did not yield specific information on a compound with this designation. Therefore, this guide will focus on a well-characterized and potent Foxm1 inhibitor, FDI-6 , as a representative example to explore the transcriptional targets and associated methodologies as requested. FDI-6 is a small molecule that directly binds to the Forkhead box M1 (Foxm1) protein, preventing its association with DNA and subsequent transcriptional activation of target genes.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of Foxm1 inhibition. It provides a comprehensive overview of the transcriptional targets of Foxm1 that are affected by FDI-6, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Transcriptional Targets of FDI-6

The following table summarizes the quantitative changes in the expression of key Foxm1 target genes upon treatment with FDI-6 in various cancer cell lines. This data is compiled from multiple studies and highlights the inhibitor's effect on genes crucial for cell cycle progression, DNA damage repair, and metastasis.

| Target Gene | Function | Cell Line | Treatment Conditions | Fold Change (log2) | Reference |

| Cell Cycle Regulation | |||||

| CCNB1 (Cyclin B1) | G2/M transition | MCF-7 | 20 µM FDI-6, 6h | -0.86 | [1] |

| CDC25B | G2/M transition | MCF-7 | 20 µM FDI-6, 6h | -0.36 | [1] |

| CDKN3 | Cell cycle control | MCF-7 | 20 µM FDI-6, 6h | -0.739 | [1] |

| CENPA | Centromere protein | MCF-7 | 20 µM FDI-6, 6h | -0.61 | [1] |

| KIF20A | Kinesin-like protein | MCF-7 | 20 µM FDI-6, 6h | -1.22 | [1] |

| NEK2 | Mitotic kinase | MCF-7 | 20 µM FDI-6, 6h | -0.86 | [1] |

| CyclinB1 | G2/M transition | MDA-MB-231, Hs578T | 10 µM FDI-6 | Significant Reduction | [2] |

| Metastasis | |||||

| Snail | Epithelial-Mesenchymal Transition (EMT) | MDA-MB-231, Hs578T | 10 µM FDI-6 | Significant Reduction | [2] |

| Slug | Epithelial-Mesenchymal Transition (EMT) | MDA-MB-231, Hs578T | 10 µM FDI-6 | Significant Reduction | [2] |

| DNA Damage Repair | |||||

| PARP1/2 | DNA repair | Triple-Negative Breast Cancer Cells | FDI-6 | Inhibition of expression | [3] |

| BRCA1/2 | DNA repair | Triple-Negative Breast Cancer Cells | Olaparib (induces expression), FDI-6 (inhibits) | Inhibition of Olaparib-induced expression | [3] |

| Rad51 | DNA repair | Triple-Negative Breast Cancer Cells | Olaparib (induces expression), FDI-6 (inhibits) | Inhibition of Olaparib-induced expression | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the effects of Foxm1 inhibitors like FDI-6 on transcriptional targets.

Cell Culture and Treatment

-

Cell Lines: MCF-7 (ER-positive breast cancer), MDA-MB-231 (triple-negative breast cancer), Hs578T (triple-negative breast cancer).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

FDI-6 Treatment: FDI-6 is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 10-20 µM). Control cells are treated with an equivalent volume of DMSO.

RNA Isolation and Quantitative Real-Time PCR (qPCR)

This protocol is for quantifying the mRNA levels of Foxm1 target genes.

-

Cell Lysis and RNA Extraction:

-

Treat cells with FDI-6 or DMSO (control) for the desired time (e.g., 6, 12, or 24 hours).

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the culture dish using a TRIzol-based reagent according to the manufacturer's instructions.

-

Extract total RNA using chloroform and isopropanol precipitation.

-

Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.

-

Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

-

-

Reverse Transcription:

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., CCNB1, Snail) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA.

-

Perform qPCR using a real-time PCR system with a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Western Blotting

This protocol is for detecting changes in protein levels of Foxm1 and its downstream targets.

-

Protein Extraction:

-

Treat cells with FDI-6 or DMSO as described above.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Foxm1, Cyclin B1, Snail, Slug, or β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Chromatin Immunoprecipitation (ChIP)

This protocol is for determining if FDI-6 displaces Foxm1 from the promoter regions of its target genes. This is a generalized protocol based on common ChIP procedures for MCF-7 cells.

-

Cell Fixation and Lysis:

-

Treat MCF-7 cells with FDI-6 or DMSO.

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Wash cells with ice-cold PBS.

-

Lyse the cells in ChIP lysis buffer.

-

-

Chromatin Shearing:

-

Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the pre-cleared chromatin with an anti-Foxm1 antibody or a control IgG overnight at 4°C with rotation.

-

Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads with an elution buffer.

-

-

Reverse Crosslinking and DNA Purification:

-

Reverse the protein-DNA crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

Analyze the enrichment of specific promoter regions (e.g., CCNB1 promoter) in the immunoprecipitated DNA by qPCR.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving Foxm1 and the experimental workflow for identifying transcriptional targets of FDI-6.

Caption: Foxm1 signaling pathway and the inhibitory action of FDI-6.

Caption: Workflow for identifying transcriptional targets of FDI-6.

References

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. The Anticancer Effects of FDI-6, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDI-6 inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies of FoxM1 Inhibition in Liver Cancer Cell Lines: A Technical Overview

Disclaimer: As of late 2025, a comprehensive review of published literature reveals no specific initial studies conducted on the compound "Foxm1-IN-1" in liver cancer cell lines. This technical guide will therefore focus on the foundational research into the role and inhibition of the Forkhead box M1 (FOXM1) protein in hepatocellular carcinoma (HCC), utilizing data from studies involving other inhibitory molecules and genetic knockdown techniques. This information serves as a crucial framework for understanding the therapeutic potential of targeting FOXM1 in this context.

Executive Summary

Forkhead box M1 (FOXM1) is a transcription factor critically involved in cell cycle regulation, proliferation, and genomic stability.[1][2] Its overexpression is a hallmark of hepatocellular carcinoma (HCC) and strongly correlates with aggressive tumor progression, poor prognosis, and resistance to therapy.[3][4][5] These findings establish FOXM1 as a high-priority molecular target for the development of novel HCC therapeutics. This document provides a technical overview of the initial research on FOXM1's role in liver cancer cell lines, summarizing key quantitative data from inhibition studies, detailing common experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Quantitative Data on FOXM1 Inhibition

The following tables summarize the quantitative effects observed upon the inhibition of FOXM1 in various liver cancer cell lines, primarily through siRNA-mediated knockdown.

Table 1: Effect of FOXM1 Inhibition on Cell Proliferation and Viability

| Cell Line | Inhibition Method | Assay | Observed Effect | Citation |

| Huh7 | siRNA | Cell Proliferation Assay | Significant inhibition of cell proliferation. | [6] |

| HepG2-SR, Huh7-SR | siRNA | CCK-8 Cell Viability Assay | Increased sensitivity to sorafenib; decreased cell viability. | [5] |

| Hca-P | Overexpression Plasmid | CCK-8 Assay | Increased cell proliferation ability. | N/A |

| Hca-F | shRNA | CCK-8 Assay | Decreased cell proliferation ability. | N/A |

| AFP-positive HCC cells | Carfilzomib (Proteasome Inhibitor) | Cell Proliferation Assay | Suppressed cell proliferation. | [6] |

Table 2: Effect of FOXM1 Inhibition on Gene and Protein Expression

| Cell Line | Inhibition Method | Target Gene/Protein | Observed Effect | Citation |

| Huh7 | siRNA | CD44 mRNA | Downregulation | [3] |

| Huh7 | siRNA | AFP (Alpha-fetoprotein) mRNA | Reduction in gene expression. | [6] |

| MHCC-LM3 | siRNA | E-cadherin mRNA & Protein | Upregulation | [7] |

| MHCC-LM3 | siRNA | Snai1 mRNA & Protein | Downregulation | [7] |

| HCC Cells | siRNA | KIF4A Expression | Decreased expression. | [8] |

| HepG2-SR, Huh7-SR | siRNA | FoxM1 Protein | Significant decrease in FoxM1 levels. | [5] |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the initial studies of FOXM1 in liver cancer.

Cell Lines and Culture

-

Cell Lines: Commonly used human HCC cell lines include Huh7, Hep3B, HepG2, SK-Hep1, and MHCC-LM3.[3][7] These lines offer a range of metastatic potentials and genetic backgrounds.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

siRNA-Mediated Gene Silencing

-

Objective: To transiently knock down the expression of FOXM1 to study its functional role.

-

Protocol:

-

HCC cells are seeded in 6-well or 96-well plates to reach 50-70% confluency on the day of transfection.

-

Specific siRNAs targeting FOXM1 and a non-targeting negative control siRNA are diluted in a serum-free medium.

-

A lipid-based transfection reagent (e.g., Lipofectamine) is diluted in a separate tube of serum-free medium.

-

The diluted siRNA and transfection reagent are combined and incubated at room temperature for 15-20 minutes to allow for complex formation.

-

The siRNA-lipid complex is added dropwise to the cells.

-

Cells are incubated for 24 to 72 hours before being harvested for subsequent assays (e.g., qRT-PCR, Western Blot, or cell viability assays).[2][5]

-

Cell Viability Assay (CCK-8)

-

Objective: To quantify the effect of FOXM1 inhibition on cell viability and metabolic activity.

-

Protocol:

-

Cells are seeded in 96-well plates and subjected to FOXM1 inhibition (e.g., via siRNA).[5]

-

After the desired incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plate is incubated for 1-4 hours at 37°C.

-

The absorbance (optical density) is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of FOXM1 and its downstream target genes.

-

Protocol:

-

Total RNA is extracted from cell lysates using an RNA isolation kit (e.g., TRIzol or column-based kits).

-

The concentration and purity of the RNA are determined using a spectrophotometer.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and primers.

-

The qRT-PCR reaction is prepared using the synthesized cDNA, gene-specific primers, and a SYBR Green master mix.[8]

-

The reaction is run on a real-time PCR system. The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

Western Blot Analysis

-

Objective: To detect and quantify the protein levels of FOXM1 and its targets.

-

Protocol:

-

Cells are lysed in RIPA buffer containing protease inhibitors to extract total protein.[8]

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., anti-FOXM1, anti-E-cadherin).[7]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is often quantified relative to a loading control like β-actin or GAPDH.

-

Signaling Pathways and Workflows

FOXM1 Signaling Pathway in Liver Cancer

Caption: The FOXM1 signaling pathway in hepatocellular carcinoma.

Generalized Experimental Workflow for a FOXM1 Inhibitor

References

- 1. FOXM1 - Wikipedia [en.wikipedia.org]

- 2. Expression of FOXM1 and PLK1 predicts prognosis of patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential roles of FoxM1 in Ras-induced liver cancer progression and in cancer cells with stem cell features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opposing Roles of the Fork-head box genes FoxM1 and FoxA2 in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. FOXM1 Is a Novel Molecular Target of AFP-Positive Hepatocellular Carcinoma Abrogated by Proteasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FoxM1 promotes epithelial-mesenchymal transition of hepatocellular carcinoma by targeting Snai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FOXM1 promotes hepatocellular carcinoma progression by regulating KIF4A expression - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Foxm1-IN-1 on Gene Expression: A Technical Guide for Researchers

An In-depth Analysis of a Potent FOXM1 Inhibitor for Drug Development Professionals, Researchers, and Scientists

Introduction

Forkhead box protein M1 (FOXM1) is a transcription factor that plays a pivotal role in cell cycle progression, proliferation, and DNA repair.[1] Its overexpression is a hallmark of a wide array of human cancers and is often correlated with poor prognosis and resistance to chemotherapy.[1][2] This has positioned FOXM1 as a compelling target for anticancer drug development. Foxm1-IN-1 is a potent small molecule inhibitor of FOXM1 that has demonstrated significant antiproliferative activity in various cancer cell lines.[3][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its impact on the expression of key downstream target genes. This document is intended to serve as a resource for researchers and drug development professionals investigating FOXM1 inhibition as a therapeutic strategy.

Mechanism of Action

This compound exerts its biological effects by inhibiting the transcriptional activity of FOXM1.[3][4] As a transcription factor, FOXM1 regulates the expression of a multitude of genes essential for the G1/S and G2/M phases of the cell cycle.[1] By inhibiting FOXM1, this compound effectively halts the expression of these critical genes, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Quantitative Data on the Effects of this compound

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory and Antiproliferative Activity of this compound

| Assay Type | Parameter | Cell Line | Value | Reference |

| Biochemical Assay | IC50 | - | 2.65 µM | [3][4] |

| Antiproliferative Assay | IC50 | HepG2 | 15.06 µM | [3] |

| Antiproliferative Assay | IC50 | HCT116 | 2.69 µM | [3] |

Table 2: Effect of this compound on Protein Expression of FOXM1 and its Downstream Targets

| Cell Line | Treatment | Duration | Target Protein | Observed Effect | Reference |

| SKOV3 | 0-10 µg/mL this compound | 24 hours | FOXM1 | Dose-dependent decrease | [3] |

| SKOV3 | 0-10 µg/mL this compound | 24 hours | PLK1 | Dose-dependent decrease | [3] |

| SKOV3 | 0-10 µg/mL this compound | 24 hours | CDC25B | Dose-dependent decrease | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its impact on gene expression.

Western Blot Analysis for FOXM1 and Target Protein Expression

This protocol is for the detection of changes in protein levels of FOXM1 and its downstream targets, such as PLK1 and CDC25B, following treatment with this compound.

-

Cell Culture and Treatment:

-

Seed SKOV3 cells (or other relevant cancer cell lines) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µg/mL) for 24 hours.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against FOXM1, PLK1, CDC25B, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of FOXM1 target genes.

-

Cell Culture and Treatment:

-

Culture and treat cells with this compound as described in the Western Blot protocol.

-

-

RNA Extraction and cDNA Synthesis:

-